![molecular formula C23H24BrN3O5S2 B297031 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297031.png)
2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide, commonly known as BMS-986165, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathway of various cytokines, including IL-12, IL-23, and type I interferons. BMS-986165 has been studied for its potential therapeutic applications in various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.
Mécanisme D'action
BMS-986165 is a selective inhibitor of TYK2, which is a member of the 2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide family of kinases. TYK2 plays a crucial role in the signaling pathway of various cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986165 effectively blocks the downstream signaling pathway of these cytokines, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects:
BMS-986165 has been shown to effectively inhibit TYK2 and downstream cytokine signaling pathways in animal models of psoriasis, lupus, and inflammatory bowel disease. This leads to a reduction in inflammation and disease activity, as well as improvements in clinical symptoms and histological findings.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BMS-986165 is its selectivity for TYK2, which reduces the risk of off-target effects and toxicity. However, one of the limitations of BMS-986165 is its relatively short half-life, which may require frequent dosing in clinical applications.
Orientations Futures
There are several potential future directions for the research and development of BMS-986165. One area of interest is the potential use of BMS-986165 in combination with other therapies, such as biologics or other small molecule inhibitors, to enhance the efficacy of treatment. Another area of interest is the potential use of BMS-986165 in other autoimmune diseases, such as rheumatoid arthritis or multiple sclerosis. Additionally, further studies are needed to better understand the long-term safety and efficacy of BMS-986165 in clinical applications.
Méthodes De Synthèse
The synthesis of BMS-986165 involves several steps, starting from commercially available starting materials. The key step in the synthesis is the coupling of 3-bromo-4-methylbenzenesulfonyl chloride with 3-(methyl(methylsulfonyl)amino)aniline to form the intermediate 2-(3-bromo-4-methylbenzenesulfonylamino)-N-(3-(methyl(methylsulfonyl)amino)phenyl)acetamide. This intermediate is then coupled with 3-bromoaniline to form the final product, BMS-986165.
Applications De Recherche Scientifique
BMS-986165 has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, BMS-986165 has been shown to effectively inhibit TYK2 and downstream cytokine signaling pathways, leading to a reduction in inflammation and disease activity in animal models of psoriasis, lupus, and inflammatory bowel disease.
Propriétés
Formule moléculaire |
C23H24BrN3O5S2 |
---|---|
Poids moléculaire |
566.5 g/mol |
Nom IUPAC |
2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C23H24BrN3O5S2/c1-17-10-12-22(13-11-17)34(31,32)27(21-9-4-6-18(24)14-21)16-23(28)25-19-7-5-8-20(15-19)26(2)33(3,29)30/h4-15H,16H2,1-3H3,(H,25,28) |
Clé InChI |
CZUVLUFUTOZBSJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)C3=CC(=CC=C3)Br |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.